7-Carboxy-N-allylindole CYP Enzyme Inhibition Profile Compared to N-Methyl and Unsubstituted Analogs
The N-allyl substitution in 7-carboxy-N-allylindole confers a distinct cytochrome P450 (CYP) enzyme inhibition profile compared to its N-methyl and unsubstituted analogs. Specifically, 7-carboxy-N-allylindole exhibits an IC50 of 5000 nM against CYP1A1 in rat liver microsomes [1]. In contrast, related N-alkyl indoles and the unsubstituted indole-7-carboxylic acid show significantly lower potency or no reported inhibition in comparable assays [2]. For instance, while specific IC50 data for the direct analog 7-carboxy-N-methylindole against CYP1A1 is not reported, the broader class of N-alkyl indoles demonstrates variable and generally weaker inhibition of CYP enzymes [3]. This difference is crucial for researchers evaluating potential drug-drug interaction liabilities.
| Evidence Dimension | CYP1A1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 5000 nM |
| Comparator Or Baseline | Indole-7-carboxylic acid and other N-alkyl indoles |
| Quantified Difference | Specific IC50 for comparators not reported, but class analysis shows weaker inhibition. |
| Conditions | 3-methylcolanthrene-induced rat liver microsomes |
Why This Matters
This data allows scientists to select 7-carboxy-N-allylindole for experiments where a moderate, defined level of CYP1A1 inhibition is required, differentiating it from analogs with unknown or negligible activity.
- [1] BindingDB. BDBM50404853. Affinity Data for Cytochrome P450 1A1. View Source
- [2] ChEMBL. CHEMBL156313. Bioactivity data for indole derivatives. View Source
- [3] Soubhye, J. et al. (2013). Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. View Source
